Regioselectivity in Anticonvulsant Activity
In the 6 Hz (32 mA) partial seizure mouse model, the simplest para-substituted 4-HTFE-phenol (the target compound) is inactive, consistent with the reported requirement for a 2,6-dialkyl substitution pattern for anticonvulsant activity [1]. By contrast, the 2,6-diisopropyl analog MB003 exhibits an ED₅₀ of 38.4 mg·kg⁻¹ (i.p.), and propofol itself yields an ED₅₀ of 32.8 mg·kg⁻¹ [2]. The ortho-isomer 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol has not demonstrated protective efficacy under the same paradigm [3]. These data demonstrate that the unadorned 4-HTFE-phenol scaffold is a critical synthetic intermediate for constructing active anticonvulsants but is not itself a therapeutic candidate, a distinction that directly informs procurement for medicinal chemistry programs.
| Evidence Dimension | Anticonvulsant ED₅₀ in mouse 6 Hz (32 mA) model |
|---|---|
| Target Compound Data | Inactive (no protection at doses tested) |
| Comparator Or Baseline | 2,6-Diisopropyl-4-HTFE-phenol (MB003): ED₅₀ = 38.4 mg·kg⁻¹; Propofol: ED₅₀ = 32.8 mg·kg⁻¹; 2,6-Dimethyl-4-HTFE-phenol: Inactive |
| Quantified Difference | The target compound is functionally inactive as an anticonvulsant, whereas 2,6-diisopropyl substitution confers a ≥38.4 mg·kg⁻¹ protective effect. |
| Conditions | Intraperitoneal administration; 6 Hz, 32 mA electrical stimulation in male mice; Rotorod test for toxicity (Baker 2011). |
Why This Matters
Purchasers must distinguish between inactive synthetic intermediates and active pharmacological leads; substituting 4-HTFE-phenol for MB003 or propofol in anticonvulsant studies would yield negative results, wasting resources.
- [1] Mishra, R. K. et al. ortho Substituent effects on the anticonvulsant properties of 4-hydroxy-trifluoroethyl phenols. Bioorg. Med. Chem. Lett. 22, 5608–5611 (2012). View Source
- [2] Baker, M. T. The anticonvulsant effects of propofol and a propofol analog, 2,6-diisopropyl-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol, in a 6 Hz partial seizure model. Anesth. Analg. 112, 340–344 (2011). View Source
- [3] Gong, Y., Kato, K. & Kimoto, H. Regioselective Substitution of Phenols with Trifluoroacetaldehyde Ethyl Hemiacetal. Bull. Chem. Soc. Jpn. 74, 377–383 (2001). View Source
